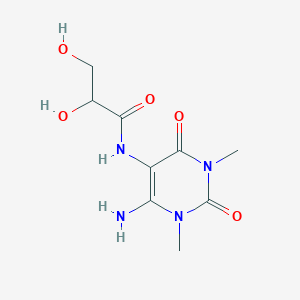
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C8H6F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions . This method is efficient and environmentally friendly, producing the desired product in moderate to good yields.
Industrial production methods for this compound may involve similar catalytic processes, with optimization for large-scale synthesis. The use of transition metal catalysts, such as copper, is crucial in facilitating the oxidation reactions required to form the ethanone moiety.
Analyse Des Réactions Chimiques
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly those containing pyridine and trifluoromethoxy groups.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to active sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
1-(6-(Trifluoromethoxy)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(6-bromopyridin-2-yl)ethan-1-one: This compound has a bromine atom instead of a trifluoromethoxy group, which affects its reactivity and applications.
1-[6-(trifluoromethyl)pyridin-3-yl]ethanone: The position of the trifluoromethyl group differs, leading to variations in chemical behavior and biological activity.
Pyridine-2(H)-one derivatives: These compounds share the pyridine core but differ in functional groups, influencing their pharmacological properties and uses.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
1-[6-(trifluoromethoxy)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-5(13)6-3-2-4-7(12-6)14-8(9,10)11/h2-4H,1H3 |
Clé InChI |
ZVRKPGZIFVJFDX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC=C1)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


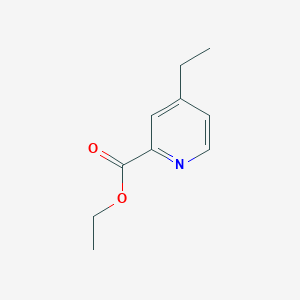
![4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13116929.png)
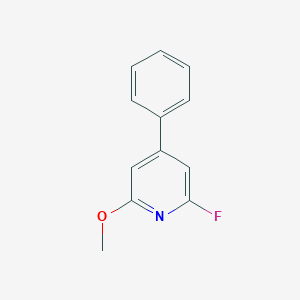
![Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B13116936.png)
![tert-butyl N-[2-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]ethyl]carbamate](/img/structure/B13116939.png)
![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
![5-Methyl-5H-pyrazolo[3,4-d][1,2,3]thiadiazole-6-carbonyl chloride](/img/structure/B13116950.png)

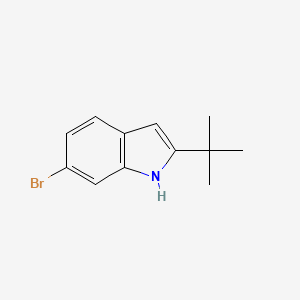
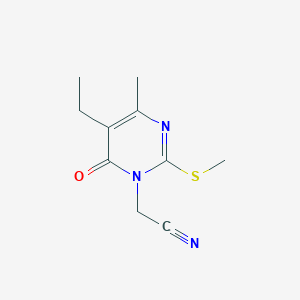
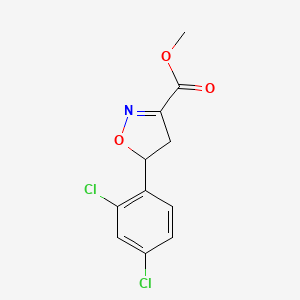
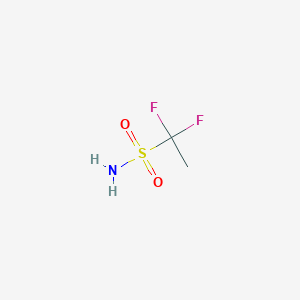
![azanium;azane;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate](/img/structure/B13117007.png)
